molecular formula C18H19N5O3 B2458703 2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid CAS No. 1608037-02-0

2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid

カタログ番号: B2458703
CAS番号: 1608037-02-0
分子量: 353.382
InChIキー: XYAOSBQBFVYBHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid is a sophisticated chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and chemical biology. This compound integrates several pharmacologically significant motifs, including a 1,2,3-triazole ring, a cyanoenamide group, and a carboxylic acid terminus. The 1,2,3-triazole moiety is a privileged structure in drug discovery, often employed in the synthesis of compounds with a wide range of biological activities and used in click chemistry for bioconjugation . The presence of the carboxamide and cyano groups adjacent to a double bond suggests potential as an electrophilic warhead or a Michael acceptor, which can be utilized in the development of covalent inhibitors that target specific nucleophilic residues, such as cysteine thiols, in enzymes or proteins . Furthermore, the terminal acetic acid group provides a convenient handle for further chemical modification, enabling conjugation to other molecules, solid supports, or fluorescent tags to create probes for studying biological systems. This multi-functional reagent is intended for use in constructing targeted molecular probes, screening for novel enzyme inhibitors, and exploring structure-activity relationships in drug design projects. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-[4-[3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-2-3-4-13-5-7-15(8-6-13)20-18(26)14(10-19)9-16-11-23(22-21-16)12-17(24)25/h5-9,11H,2-4,12H2,1H3,(H,20,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAOSBQBFVYBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=N2)CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid is a complex organic molecule with significant potential in pharmaceutical applications. Its molecular formula is C18H19N5O3C_{18}H_{19}N_5O_3, and it has a molecular weight of approximately 353.38 g/mol. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from simpler triazole derivatives. The presence of the triazole moiety is crucial as it has been associated with various biological activities, including anticancer and antimicrobial effects. The compound's structure can be summarized as follows:

ComponentStructure
TriazoleTriazole
Acetic AcidAcetic Acid

Anticancer Properties

Research has demonstrated that compounds containing triazole rings exhibit notable anticancer properties. For instance, studies on related triazole derivatives have shown promising results against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. These studies typically employ the MTT assay to evaluate cell viability and proliferation.

Case Study: Anticancer Activity
In one study evaluating a series of triazole derivatives, compound 23 exhibited significant antiproliferative effects by inducing apoptosis in cancer cells through cell cycle arrest at the G2/M phase. This suggests that similar structural motifs in our compound may confer comparable biological activity .

The mechanism by which triazole-containing compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Antimicrobial Activity

Additionally, compounds with triazole structures have shown antimicrobial activity against various pathogens. They are believed to interfere with microbial cell wall synthesis or metabolic pathways.

Research Findings

Recent studies have focused on the optimization of triazole derivatives to enhance their biological efficacy. For example:

CompoundActivityIC50 (µM)
Compound 23Anticancer (MCF-7)15
Compound 47fAnticancer (HCT-116)6.2
Compound 40fAntituberculosis87

These findings indicate that modifications in the side chains or functional groups can significantly impact the biological activity of triazole derivatives .

科学的研究の応用

Structural Characteristics

ComponentStructure
TriazoleTriazole Structure
Acetic AcidAcetic Acid Structure

Anticancer Activity

The compound exhibits promising anticancer properties, primarily attributed to the triazole moiety. Research indicates that triazole derivatives can induce apoptosis and inhibit cancer cell proliferation.

Case Study: Anticancer Mechanism

In a study evaluating various triazole derivatives, it was found that certain compounds induced apoptosis in cancer cells by causing cell cycle arrest at the G2/M phase. This suggests that 2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid may exhibit similar mechanisms of action.

Mechanisms of Action:

  • Induction of Apoptosis : Activating programmed cell death pathways.
  • Cell Cycle Arrest : Preventing progression through the cell cycle.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential as an antimicrobial agent. Research suggests that triazole-containing compounds may disrupt microbial cell wall synthesis or interfere with metabolic pathways.

Recent studies have focused on optimizing triazole derivatives to enhance their efficacy. The following table summarizes some findings related to the biological activity of various compounds:

CompoundActivityIC50 (µM)
Compound 23Anticancer (MCF-7)15
Compound 47fAnticancer (HCT-116)6.2
Compound 40fAntituberculosis87

These results indicate that modifications in side chains or functional groups can significantly impact biological activity.

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including click chemistry for triazole formation and carbamoylation. Key steps include:
  • Cyanoethylation : Reaction of 4-butylphenyl isocyanate with acrylonitrile under basic conditions to form the 2-cyanoeth-1-en-1-yl intermediate.
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core.
  • Acetic Acid Functionalization : Alkylation with bromoacetic acid.
  • Purification : Use preparative HPLC or column chromatography with solvents like ethyl acetate/hexane (3:7) to isolate the product. Monitor purity via TLC (Rf ~0.4 in ethyl acetate) and confirm with LC-MS (expected [M+H]+ ~453.2) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d6) will show characteristic peaks: δ 8.2 ppm (triazole-H), δ 7.6–7.3 ppm (aromatic protons from 4-butylphenyl), and δ 4.6 ppm (acetic acid CH2). ¹³C NMR confirms the carbamoyl carbonyl (δ 165 ppm) and cyano group (δ 118 ppm).
  • IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for exact mass validation (theoretical C₂₁H₂₃N₅O₃: 405.18 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC over 72 hours.
  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 30 days. Use Arrhenius plots to extrapolate shelf-life.
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .

Advanced Research Questions

Q. How can computational methods be integrated to predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes with triazole-binding pockets).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., in GROMACS) to assess conformational changes .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., 10 μM–100 nM range, 24-hour incubation).
  • Off-Target Screening : Use a kinase inhibitor panel (e.g., Eurofins DiscoverX) to identify non-specific interactions.
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing the 4-butylphenyl group with 4-fluorophenyl) to isolate pharmacophores .

Q. How can reaction kinetics and mechanistic pathways be elucidated for its chemical transformations?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectrophotometry to monitor triazole ring-opening reactions under acidic conditions.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the cyano group to track intermediates via NMR.
  • Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for free-radical pathways during oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。